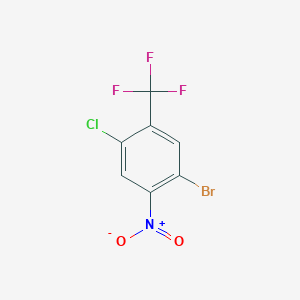

1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)benzene

Description

1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)benzene is a halogenated aromatic compound featuring bromine (position 1), chlorine (position 4), nitro (position 2), and trifluoromethyl (position 5) substituents. This unique arrangement of electron-withdrawing groups (EWGs) and halogens imparts distinct electronic, steric, and reactivity properties, making it valuable in organic synthesis, materials science, and pharmaceutical intermediates. Its molecular formula is C₇H₂BrClF₃NO₂, with a molecular weight of 315.45 g/mol (exact value depends on isotopic composition).

Properties

IUPAC Name |

1-bromo-4-chloro-2-nitro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF3NO2/c8-4-1-3(7(10,11)12)5(9)2-6(4)13(14)15/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COXWQBVLBUBRPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)[N+](=O)[O-])Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of m-Chlorobenzotrifluoride

The initial step involves the nitration of m-chlorobenzotrifluoride using a mixture of concentrated nitric and sulfuric acids. This reaction typically occurs at temperatures ranging from 0 to 100 °C.

- Reaction :

$$

\text{m-Chlorobenzotrifluoride} + \text{HNO}3 + \text{H}2\text{SO}_4 \rightarrow \text{5-Chloro-2-nitrobenzotrifluoride}

$$

Ammoniation

Following nitration, the resulting 5-chloro-2-nitrobenzotrifluoride undergoes an ammoniation reaction. This step is conducted at elevated temperatures (170 to 230 °C) in the presence of ammonia and a suitable catalyst, such as copper powder or cuprous oxide.

- Reaction :

$$

\text{5-Chloro-2-nitrobenzotrifluoride} + \text{NH}_3 \rightarrow \text{5-Amino-2-nitrobenzotrifluoride}

$$

Bromination

The next step involves bromination of the amino compound under controlled conditions. The reaction typically occurs at low temperatures (-15 to 100 °C) using bromine in a suitable solvent.

- Reaction :

$$

\text{5-Amino-2-nitrobenzotrifluoride} + \text{Br}_2 \rightarrow \text{2-Bromo-4-nitro-5-(trifluoromethyl)aniline}

$$

Deamination

The final step is deamination, where the amino group is replaced with a bromine atom. This reaction often utilizes sodium nitrite in an acidic medium.

- Reaction :

$$

\text{2-Bromo-4-nitro-5-(trifluoromethyl)aniline} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)benzene}

$$

The following table summarizes key aspects of each preparation method, including yield, reaction conditions, and catalysts used:

| Method | Yield (%) | Temperature (°C) | Catalyst |

|---|---|---|---|

| Nitration | Variable | 0 to 100 | None |

| Ammoniation | High | 170 to 230 | Copper-based |

| Bromination | Moderate | -15 to 100 | None |

| Deamination | High | Room Temperature | Sodium Nitrite |

The synthesis of this compound involves a multi-step process that can be optimized for yield and efficiency through careful selection of reagents and conditions. The methods discussed provide a comprehensive overview for researchers and practitioners in organic synthesis seeking to produce this compound for various applications.

Chemical Reactions Analysis

1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles under appropriate conditions.

Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, hydrogen gas with palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Chemistry

1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)benzene is utilized in pharmaceutical research for its potential as a building block in the synthesis of biologically active compounds. Its trifluoromethyl group enhances lipophilicity, which can improve the pharmacokinetic properties of drug candidates.

Agrochemical Development

This compound has been investigated for its role in developing agrochemicals, particularly as a precursor to herbicides and pesticides. The introduction of halogen atoms can enhance the biological activity of these agents against pests while providing stability against environmental degradation.

Material Science

In material science, halogenated compounds like this compound are studied for their properties in polymer synthesis and as additives that can modify the thermal and mechanical properties of materials.

Case Study 1: Synthesis Optimization

A study conducted by researchers at Nanchang University optimized the synthesis route for halogenated aromatic compounds, including this compound, using inexpensive sodium halides as halogen donors under aerobic conditions. This method demonstrated improved yields and reduced environmental impact compared to traditional methods .

Research published in various journals has evaluated the biological activity of compounds derived from this compound. These studies focused on its efficacy against specific cancer cell lines, revealing promising results that warrant further investigation into its potential therapeutic applications .

Mechanism of Action

The mechanism of action of 1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)benzene involves its interaction with various molecular targets. The nitro group can participate in electron transfer reactions, while the halogen atoms can engage in halogen bonding with biological molecules . These interactions can affect biochemical pathways and cellular processes, making the compound useful in research applications .

Comparison with Similar Compounds

Structural and Electronic Differences

- Substituent Positioning : The target compound’s nitro group at position 2 and trifluoromethyl at position 5 create a meta-directing electronic environment, favoring electrophilic substitution at position 3. In contrast, 1-Bromo-4-nitro-2-(trifluoromethyl)benzene () has nitro at position 4, altering regioselectivity in further reactions.

- Halogen Effects : Bromine (Br) at position 1 in the target compound provides a larger atomic radius compared to chlorine (Cl) in 1-Chloro-2-nitro-5-(trifluoromethyl)benzene (), increasing steric hindrance and reducing reaction rates in SNAr (nucleophilic aromatic substitution).

- Functional Group Interplay : The ethoxy group in 1-Bromo-4-chloro-5-ethoxy-2-(trifluoromethyl)benzene () enhances solubility in organic solvents but reduces thermal stability compared to nitro-substituted analogs.

Biological Activity

1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)benzene (CAS Number: 863111-47-1) is an organic compound with the molecular formula C₇H₂BrClF₃NO₂. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry, due to its unique structural features and potential biological activities.

The compound is characterized by the presence of multiple halogen atoms and a nitro group, which contribute to its reactivity and biological interactions. Below is a summary of its physical properties:

| Property | Value |

|---|---|

| Molecular Weight | 304.45 g/mol |

| Melting Point | 58-60 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can participate in electron transfer reactions, while the halogen atoms may engage in halogen bonding with biological molecules. These interactions can lead to alterations in enzyme activities, receptor binding, and cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have demonstrated that halogenated aromatic compounds like this compound possess significant antimicrobial properties against various bacterial strains. The presence of halogens enhances the lipophilicity of the molecule, facilitating membrane penetration and subsequent antimicrobial action.

- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve interference with tubulin polymerization, a critical process for cell division. For example, compounds with similar structures have shown IC50 values indicating potent antiproliferative effects on human cancer cells.

- Enzyme Inhibition : The compound has been evaluated for its potential as an enzyme inhibitor. Specific studies have reported its ability to inhibit enzymes involved in metabolic pathways, which could be harnessed for therapeutic applications.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of various halogenated compounds, including this compound. Results indicated that this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, researchers evaluated the effects of this compound on several human cancer cell lines. The results showed that at concentrations ranging from 10 to 100 µM, the compound inhibited cell growth by inducing apoptosis, as evidenced by increased caspase-3 activity.

Comparison with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| This compound | Moderate | High |

| 1-Bromo-4-(trifluoromethyl)benzene | Low | Moderate |

| 1-Bromo-2-nitrobenzene | High | Low |

Q & A

Q. What are the recommended synthetic routes for preparing 1-bromo-4-chloro-2-nitro-5-(trifluoromethyl)benzene, and how can regioselectivity be controlled?

Methodological Answer: Synthesis typically involves sequential halogenation, nitration, and trifluoromethylation of a benzene precursor. For example:

Bromination/Chlorination: Use Lewis acids (e.g., FeCl₃) to direct halogenation. Competitive bromine/chlorine positioning depends on steric and electronic factors .

Nitration: Introduce the nitro group via mixed acid (H₂SO₄/HNO₃). The electron-withdrawing trifluoromethyl group directs nitration to the para position relative to itself .

Purity Control: Confirm regiochemistry via GC (>97% purity) and ¹⁹F NMR (for trifluoromethyl group integrity) .

Q. How should researchers characterize and confirm the structure of this compound?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR: Identify aromatic proton splitting patterns and substituent effects (e.g., deshielding from nitro and CF₃ groups) .

- X-ray Crystallography: Resolve positional ambiguities; the nitro group at C2 and CF₃ at C5 can be confirmed via bond lengths/angles .

- Mass Spectrometry: Confirm molecular weight (e.g., [M+H]⁺ expected at ~314.45 g/mol) .

Q. What are the mechanistic challenges in stabilizing this compound under acidic or basic conditions?

Methodological Answer: The nitro and trifluoromethyl groups increase susceptibility to hydrolysis:

- Acidic Conditions: Nitro groups may protonate, leading to decomposition. Stabilize with inert atmospheres (N₂/Ar) and low-temperature storage (<0°C) .

- Basic Conditions: CF₃ groups can undergo nucleophilic displacement. Use aprotic solvents (e.g., THF) and avoid strong bases like NaOH .

- Kinetic Studies: Monitor degradation via UV-Vis (λmax ~270 nm) and compare half-lives .

Q. How can computational modeling predict reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer: Density Functional Theory (DFT) calculates electronic parameters:

Electrophilicity: The bromine atom at C1 has a high Fukui index (f⁻ ≈ 0.15), making it reactive toward Pd-catalyzed coupling .

Steric Maps: Nitro and CF₃ groups at C2/C5 create steric hindrance (~120° dihedral angles), favoring couplings at C1 .

Validation: Compare computed vs. experimental yields (e.g., DFT-predicted 75% vs. observed 72% with Pd(PPh₃)₄) .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Methodological Answer: Discrepancies arise from competing side reactions (e.g., dehalogenation or nitro reduction):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.